molecular formula C9H10N2 B8653709 3-ethyl-1H-pyrrolo[2,3-c]pyridine

3-ethyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8653709
M. Wt: 146.19 g/mol
InChI Key: JFZGSQKXDASAAN-UHFFFAOYSA-N
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Description

3-Ethyl-1H-pyrrolo[2,3-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Pyrrolopyridine cores are recognized as privileged structures in the design of biologically active compounds, particularly in the development of novel anticancer therapies . While specific bioactivity data for this exact analog is not fully established in the public domain, closely related pyrrolo[2,3-c]pyridine derivatives have been identified as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic target involved in the progression of acute leukemia and small-cell lung cancer . Furthermore, isomeric scaffolds like the 1H-pyrrolo[3,2-c]pyridine have been successfully designed as colchicine-binding site inhibitors (CBSIs), demonstrating excellent in vitro antiproliferative activity against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines . This highlights the broad potential of the pyrrolopyridine chemotype in targeting diverse biological pathways. The 3-ethyl substituent on this heterocyclic framework provides a handle for further chemical modification and exploration of structure-activity relationships (SAR), allowing researchers to fine-tune the properties of potential drug candidates. This compound is intended for use as a key synthetic intermediate or building block in hit-to-lead optimization campaigns. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-ethyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C9H10N2/c1-2-7-5-11-9-6-10-4-3-8(7)9/h3-6,11H,2H2,1H3

InChI Key

JFZGSQKXDASAAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=CN=C2

Origin of Product

United States

Scientific Research Applications

Overview

3-Ethyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties. This compound, characterized by a fused pyrrole and pyridine ring system, serves as a significant scaffold in medicinal chemistry and organic synthesis. Its applications span across medicinal research, biological activity studies, and industrial processes.

Medicinal Chemistry

3-Ethyl-1H-pyrrolo[2,3-c]pyridine derivatives are being explored for their potential therapeutic properties. Research indicates that compounds derived from this structure exhibit a variety of pharmacological activities, including:

  • Anticancer Activity : Several derivatives have shown promise as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. For instance, derivatives synthesized from this compound have demonstrated IC50 values in the nanomolar range against FGFR1-4, highlighting their potential as anticancer agents .
  • Analgesic and Sedative Properties : Studies have reported that certain derivatives exhibit analgesic effects surpassing those of traditional pain relievers like aspirin and morphine. This suggests potential applications in pain management therapies .
  • Antimicrobial Activity : The compound's derivatives have been investigated for their antimicrobial properties, making them candidates for the development of new antibiotics .

Organic Synthesis

3-Ethyl-1H-pyrrolo[2,3-c]pyridine serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules : It is used as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the exploration of new chemical entities with diverse biological activities .
  • Functionalization Reactions : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield a wide array of derivatives with tailored properties .

Biological Studies

Research efforts have focused on understanding the biological mechanisms associated with 3-ethyl-1H-pyrrolo[2,3-c]pyridine. Its derivatives are utilized in:

  • Enzyme Inhibition Studies : Compounds derived from this scaffold are investigated for their ability to inhibit specific enzymes involved in disease pathways, including those relevant to cancer and metabolic disorders .
  • Cell Biology Applications : The compound is also being studied for its role in modulating cellular processes, particularly in cancer cell lines where it may influence cell proliferation and survival .

Case Studies

StudyFocusFindings
Hilmy et al. (2023)Synthesis of Pyrrolo DerivativesDeveloped novel pyrrolo[2,3-b]pyridine derivatives with significant anticonvulsant and anticancer activities .
PMC Article (2020)Analgesic PropertiesNew derivatives showed higher analgesic activity than aspirin; some comparable to morphine .
MDPI Review (2022)Therapeutic PotentialIdentified various bioactivities including anticancer and antimicrobial effects linked to pyrrolopyridine derivatives .

Comparison with Similar Compounds

Pyrrolo[2,3-c]pyridine Derivatives
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a)

    • Structure : Carboxylate ester at the 2-position.
    • Synthesis : Prepared in 60% yield via cyclization reactions, as reported in .
    • Key Differences : The electron-withdrawing carboxylate group may reduce nucleophilicity at the pyrrole ring compared to the ethyl-substituted analog.
  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)

    • Structure : Chloro substituent at the 5-position and carboxylate at the 2-position.
    • Synthesis : Similarly synthesized in 60% yield, with the chloro group introduced to modulate electronic properties and binding interactions .
  • Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Structure: Features a dimethylamino methyl group at the 3-position and methoxy at the 5-position. Synthesis: Demonstrates the feasibility of introducing polar substituents to enhance solubility or target-specific interactions .
  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine Structure: Chloro substituent at the 7-position.
Positional Isomers: Pyrrolo[2,3-b]pyridine Derivatives
  • 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

    • Structure : Ethyl substituent at the 3-position but fused at [2,3-b] positions.
    • Key Difference : The [2,3-b] fusion shifts the nitrogen atom positions, altering hydrogen-bonding capabilities and electronic distribution compared to [2,3-c] isomers .
  • 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

    • Structure : Piperidinyl group at the 3-position.
    • Application : The basic piperidine moiety may enhance solubility and enable salt formation, critical for pharmacokinetic optimization .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Pyrrolo-pyridine Derivatives
Compound Name Substituents Synthesis Yield Key Properties References
3-Ethyl-1H-pyrrolo[2,3-c]pyridine Ethyl (C3) Not reported High lipophilicity; potential kinase inhibition
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Carboxylate (C2) 60% Electron-withdrawing; moderate activity
7-Chloro-1H-pyrrolo[2,3-c]pyridine Chloro (C7) Not reported Enhanced electrophilicity; possible cytotoxicity
3-Ethyl-1H-pyrrolo[2,3-b]pyridine Ethyl (C3); [2,3-b] fusion Not reported Altered nitrogen positioning; distinct SAR
Structure-Activity Relationships (SAR)
  • Substituent Position: In pyrrolo[2,3-b]pyridines, 3,5-disubstituted analogs (e.g., 5-aryl-3-N-acylamino derivatives) show enhanced kinase inhibition due to optimized steric and electronic interactions . Similar trends are expected in [2,3-c] isomers.
  • Electron-Donating vs. Withdrawing Groups : Ethyl and methoxy groups (electron-donating) may stabilize charge-transfer interactions, while chloro and carboxylate groups (electron-withdrawing) could improve binding to polar residues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-ethyl-1H-pyrrolo[2,3-c]pyridine and its derivatives?

  • Methodology : Key steps include alkylation (e.g., NaH/MeI for introducing ethyl groups), nitration (HNO₃ at 0°C), and cross-coupling reactions (Suzuki-Miyaura with Pd catalysts). For example, 3-ethyl substitution can be achieved via alkylation of the pyrrolo-pyridine core followed by purification via silica gel chromatography .
  • Critical Considerations : Monitor regioselectivity during nitration and optimize reaction conditions (temperature, solvent) to avoid side products.

Q. How can structural characterization of 3-ethyl-1H-pyrrolo[2,3-c]pyridine derivatives be performed?

  • Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., ethyl group integration at δ ~1.3 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂) .
  • HRMS : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguous structures, as demonstrated for analogs like 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine .

Q. What pharmacological activities have been reported for pyrrolo[2,3-c]pyridine derivatives?

  • Key Findings :

  • Proton pump inhibition : Derivatives show reversible H⁺/K⁺-ATPase inhibition, relevant for gastrointestinal disorders .
  • Antitumor activity : Analogs like 3-substituted pyrrolo-pyridines inhibit CDK1 and induce apoptosis in mesothelioma models .
    • Assays : Use in vitro cell proliferation (MTT assay) and apoptosis markers (caspase-3 activation) to evaluate efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 3-ethyl-1H-pyrrolo[2,3-c]pyridine derivatives?

  • Approach :

Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro, halogen) at position 5 to enhance binding affinity .

Heterocyclic modifications : Replace the ethyl group with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enable cross-coupling for diversification .

Bioisosteres : Test thieno-pyridine analogs to improve metabolic stability .

  • Data Analysis : Compare IC₅₀ values across analogs to identify critical substituents.

Q. What strategies address contradictory data in biological activity across different studies?

  • Case Example : Discrepancies in CDK1 inhibition efficacy may arise from cell-line-specific expression levels or assay conditions.
  • Resolution :

  • Standardize assays : Use identical cell lines (e.g., NCI-H2452 mesothelioma) and treatment durations .
  • Control variables : Normalize results to protein concentration or cell count.

Q. How can regioselective functionalization of the pyrrolo-pyridine core be achieved?

  • Fluorination : Apply Balz-Schiemann reaction or Li-halogen exchange to introduce fluorine at position 4, as shown for 4-fluoro-1H-pyrrolo[2,3-b]pyridine .
  • Borylation : Use iridium catalysts for directed C–H borylation at position 3 or 5 .

Experimental Design & Safety

Q. What safety precautions are essential when handling 3-ethyl-1H-pyrrolo[2,3-c]pyridine?

  • Hazards : Acute toxicity (oral LD₅₀ > 300 mg/kg), skin/eye irritation, and respiratory sensitization .
  • Protocols :

  • PPE : Wear nitrile gloves, chemical goggles, and P95 respirators during synthesis .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .

Q. How to design in vivo studies for evaluating antitumor efficacy?

  • Model : Use intraperitoneal xenografts of diffuse malignant peritoneal mesothelioma (DMPM) in mice .
  • Dosage : Administer derivatives (e.g., 1f, 3f) at 10–20 mg/kg i.p., monitoring tumor volume via MRI .
  • Endpoints : Measure survivin expression (Thr34 phosphorylation) and apoptosis (TUNEL assay) .

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